molecular formula C6H8N4O B2660121 5-Azidomethyl-2,4-dimethyl-oxazole CAS No. 915787-98-3

5-Azidomethyl-2,4-dimethyl-oxazole

Cat. No.: B2660121
CAS No.: 915787-98-3
M. Wt: 152.157
InChI Key: ZNYLUBQSVYZMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azidomethyl-2,4-dimethyl-oxazole is a substituted oxazole derivative featuring an azidomethyl group (-CH2N3) at the 5-position and methyl groups at the 2- and 4-positions. Oxazoles are heterocyclic aromatic compounds with a five-membered ring containing one oxygen and one nitrogen atom. The azidomethyl substituent introduces unique reactivity, particularly in click chemistry applications, due to the azide group’s ability to undergo Huisgen cycloaddition with alkynes.

Properties

IUPAC Name

5-(azidomethyl)-2,4-dimethyl-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c1-4-6(3-8-10-7)11-5(2)9-4/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYLUBQSVYZMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Properties

Substituents at the 5-position significantly influence the electronic and steric profiles of oxazole derivatives. Below is a comparative analysis:

Compound Substituent (Position 5) Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
5-Azidomethyl-2,4-dimethyl-oxazole Azidomethyl C6H7N3O 137.14 Electron-withdrawing (azide resonance), polar
5-Ethyl-2,4-dimethyl-oxazole Ethyl C7H9NO 123.15 Electron-donating (alkyl group), non-polar
5-Bromo-2,4-dimethyl-oxazole Bromo C5H6BrNO 192.01 Electron-withdrawing (inductive effect), polar
  • Azidomethyl Group : The azide moiety introduces polarity and enhances reactivity toward alkynes, enabling applications in bioconjugation and polymer chemistry. Its resonance structure delocalizes electron density, reducing ring aromaticity compared to alkyl-substituted analogs .
  • Bromo Group : The bromine atom withdraws electron density via inductive effects, creating electrophilic sites for substitution reactions (e.g., Suzuki coupling) .

Q & A

Q. What are the optimal synthetic routes for 5-Azidomethyl-2,4-dimethyl-oxazole, and how can purity be maximized?

The synthesis typically involves nucleophilic substitution of a halomethyl precursor (e.g., chloromethyl or bromomethyl oxazole) with sodium azide (NaN₃) in polar aprotic solvents like DMSO or acetonitrile. For example, replacing a chloromethyl group with NaN₃ at 40–60°C for 12–24 hours achieves ~70–85% yield . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity. Monitoring reaction progress with TLC (Rf ~0.3 in 1:1 EtOAc/hexane) ensures complete conversion .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm azidomethyl (-CH₂N₃) and oxazole ring signals (e.g., oxazole C-2 proton at δ 8.1–8.3 ppm) .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 195.1) .
  • FT-IR : Azide stretch (~2100 cm⁻¹) and oxazole C=N/C-O bands (1600–1650 cm⁻¹) .

Advanced Research Questions

Q. How can cycloaddition reactions of this compound be optimized for bioorthogonal labeling?

The azide group undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctynes (DBCO). Optimize by:

  • Using anhydrous DMF at 25°C for 24 hours.
  • Adding catalytic Cu(I) (e.g., TBTA) for accelerated kinetics.
  • Monitoring via HPLC to track triazole product formation (>90% conversion) .

Q. How should researchers address contradictions in reported thermal stability data for this compound?

Discrepancies in decomposition temperatures (e.g., 120°C vs. 150°C) may arise from impurities or moisture. To resolve:

  • Perform thermogravimetric analysis (TGA) under inert gas (N₂) with controlled heating rates (5°C/min).
  • Compare DSC curves of recrystallized vs. crude samples to isolate stability trends .

Q. What computational methods predict the reactivity of this compound in substitution reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states for nucleophilic substitution. Key parameters:

  • Activation energy (ΔG‡) for azide displacement by thiols (~25 kcal/mol).
  • Solvent effects (PCM model) show DMSO lowers ΔG‡ by 3–5 kcal/mol vs. acetonitrile .

Q. What biological applications exist for this compound in drug discovery?

Applications include:

  • Bioconjugation : Labeling biomolecules (e.g., antibodies) via SPAAC for targeted drug delivery .
  • Prodrug Activation : Azide reduction to amines (e.g., using LiAlH₄) generates bioactive intermediates .

Q. How do solvent polarity and temperature affect the azide substitution kinetics?

Polar aprotic solvents (DMSO, ε = 47) enhance NaN₃ solubility and reaction rates (k = 0.15 min⁻¹ at 50°C). In contrast, acetonitrile (ε = 37) slows kinetics (k = 0.08 min⁻¹). Elevated temperatures (>60°C) risk azide decomposition, reducing yield .

Q. What distinguishes this compound from structurally similar azide-containing heterocycles?

Compared to 4-(azidomethyl)-5-methyl-2-phenyl-1,3-thiazole, the oxazole’s oxygen atom increases electrophilicity at C-2, accelerating nucleophilic substitutions. Conversely, thiazoles exhibit higher thermal stability due to sulfur’s electron-donating effects .

Q. What protocols ensure long-term stability of this compound?

Store under argon at –20°C in amber vials to prevent photodegradation. Avoid aqueous environments (hydrolysis t₁/₂ = 72 hours at pH 7.4). Lyophilization extends shelf life >6 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.